Echinodolide A

Description

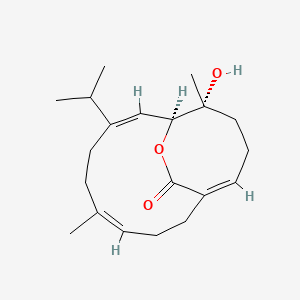

Echinodolide A (compound 71) is a cyclic lactone characterized by a unique combination of functional groups, including an ester (-COO-), a hydroxyl (-OH), and two methyl (-CH₃) substituents . Lactones of this type are frequently isolated from natural sources and are of interest in medicinal chemistry due to their diverse pharmacological properties, such as antimicrobial, anti-inflammatory, or cytotoxic activities.

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(1S,2E,6Z,10Z,14R)-14-hydroxy-6,14-dimethyl-3-propan-2-yl-15-oxabicyclo[8.4.2]hexadeca-2,6,10-trien-16-one |

InChI |

InChI=1S/C20H30O3/c1-14(2)17-11-10-15(3)7-5-8-16-9-6-12-20(4,22)18(13-17)23-19(16)21/h7,9,13-14,18,22H,5-6,8,10-12H2,1-4H3/b15-7-,16-9-,17-13+/t18-,20+/m0/s1 |

InChI Key |

YQPCUQLZJRRTCQ-JQZFCLNZSA-N |

SMILES |

CC1=CCCC2=CCCC(C(C=C(CC1)C(C)C)OC2=O)(C)O |

Isomeric SMILES |

C/C/1=C/CC/C/2=C/CC[C@@]([C@H](/C=C(\CC1)/C(C)C)OC2=O)(C)O |

Canonical SMILES |

CC1=CCCC2=CCCC(C(C=C(CC1)C(C)C)OC2=O)(C)O |

Synonyms |

echinodolide A |

Origin of Product |

United States |

Comparison with Similar Compounds

This compound vs. Echinodolide B

The primary distinction lies in the replacement of the ester group in this compound with a hydroxyl group in Echinodolide B. Ester-containing compounds like this compound may exhibit higher chemical stability under physiological conditions compared to hydroxyl-dominated analogs .

This compound vs. Isoterrracinolides

Isoterracinolide A shares the ester-hydroxyl combination with this compound but differs in substituent placement (exact positions unspecified in evidence). Isoterrracinolide B introduces an acetyl group (-COOC₂H₅), which increases steric bulk and lipophilicity, possibly enhancing membrane permeability . These variations highlight how minor modifications can significantly impact pharmacokinetic properties.

This compound vs. Astakolactin

Astakolactin adopts a linear chain structure with terminal ester and hydroxyl groups, contrasting sharply with this compound’s cyclic framework. The linear structure may confer greater conformational flexibility, enabling interactions with diverse biological targets, while cyclic lactones like this compound often exhibit constrained geometries that enhance selectivity .

Methodological Considerations for Comparative Studies

Comparative analyses of lactones require rigorous structural elucidation (e.g., NMR, X-ray crystallography) and evaluation of physicochemical properties (e.g., logP, solubility). Evidence from pharmacological guidelines emphasizes the importance of documenting structural similarities to known compounds, as these can inform safety profiles and mechanistic hypotheses . For instance, ester-containing lactones may act as prodrugs, undergoing hydrolysis to release active metabolites, whereas hydroxyl-rich analogs might engage directly with enzymatic active sites .

Q & A

Q. What are the limitations of current structure-activity relationship (SAR) models for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.